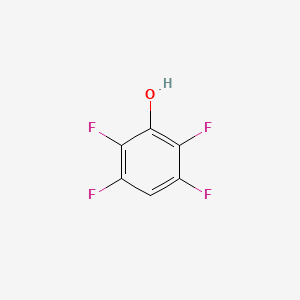

2,3,5,6-Tetrafluorophenol

Overview

Description

2,3,5,6-Tetrafluorophenol is an organic compound with the molecular formula C6H2F4O. It is a derivative of phenol where four hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its high reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3,5,6-tetrafluorophenol involves the reaction between 1,2,4,5-tetrafluorobenzene and an organic lithium agent in an inert solvent at low temperature to form an aryl lithium intermediate. This intermediate then reacts with boric acid ester to produce 2,3,5,6-tetrafluorobenzeneboronic acid, which is subsequently treated with hydrogen peroxide in an acidic aqueous system to yield this compound .

Industrial Production Methods: Another method involves using 2,3,4,5,6-pentafluorobenzoic acid as a raw material. This compound reacts with an inorganic base and a phase transfer catalyst in water to form 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, which is then decarboxylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrafluorophenol undergoes various types of chemical reactions, including:

Substitution Reactions: Due to the presence of fluorine atoms, it can undergo nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Hydrogen peroxide is often used as an oxidizing agent.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenols .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

2,3,5,6-Tetrafluorophenol serves as a crucial intermediate in the synthesis of various pharmaceuticals. It enhances the efficacy of drug formulations by modifying the pharmacokinetic properties of active pharmaceutical ingredients (APIs). For example, it has been utilized in the preparation of radioiodinated phenylalanine derivatives and technetium-99m labeled antibodies for imaging applications in oncology .

Case Study:

In a study involving the synthesis of single-domain antibody fragments labeled with fluorine-18 using this compound, researchers successfully demonstrated its utility in radiopharmaceutical development. The labeling process involved coupling with other reagents under controlled conditions to produce effective imaging agents .

Material Science

Production of Fluorinated Polymers:

This compound is integral to the fabrication of fluorinated polymers known for their chemical resistance and thermal stability. These materials are essential in high-performance applications such as coatings and insulation in electronic devices.

Data Table: Properties of Fluorinated Polymers

| Property | Value |

|---|---|

| Chemical Resistance | High |

| Thermal Stability | Excellent |

| Application Areas | Electronics, Coatings |

Analytical Chemistry

Reagent for Detection:

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying various compounds due to its unique reactivity. It aids in improving the sensitivity and specificity of analytical methods.

Case Study:

Research has shown that using this compound in chromatographic techniques enhances the separation efficiency of complex mixtures. Its application in high-performance liquid chromatography (HPLC) has been particularly notable .

Electronics

Advanced Material Development:

The electronics industry utilizes this compound in creating advanced materials for semiconductors and insulating layers. Its properties contribute to improved performance characteristics in electronic components.

Data Table: Applications in Electronics

| Application | Description |

|---|---|

| Semiconductors | Used as a dielectric material |

| Insulating Layers | Enhances thermal and electrical insulation |

Environmental Research

Impact Studies:

Researchers utilize this compound to study the environmental impact of fluorinated compounds. Its behavior and degradation in ecosystems are critical for understanding the long-term effects of these substances on environmental health.

Case Study:

A study assessed the degradation pathways of fluorinated compounds in aquatic environments. The findings indicated that this compound undergoes specific transformations that could influence its toxicity and bioaccumulation potential .

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrafluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance its reactivity and ability to form stable complexes with these targets. This compound can inhibit or activate certain biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Pentafluorophenol: Contains five fluorine atoms on the benzene ring.

2,3,4-Trifluorophenol: Contains three fluorine atoms on the benzene ring.

2,3,6-Trifluorophenol: Another trifluorinated phenol with a different substitution pattern.

Uniqueness: 2,3,5,6-Tetrafluorophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated phenols. Its high degree of fluorination makes it particularly useful in applications requiring strong electron-withdrawing effects and high stability .

Biological Activity

2,3,5,6-Tetrafluorophenol (TFP) is a fluorinated aromatic compound with significant applications in biochemical research and pharmaceutical synthesis. This article delves into the biological activity of TFP, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 769-39-1 |

| Molecular Formula | C6H2F4O |

| Molecular Weight | 166.075 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 69858 |

TFP is partly miscible with water and is primarily used as a substrate for cytochrome P450 enzymes in various biochemical assays .

Cytochrome P450 Substrate

TFP acts as a substrate for cytochrome P450 enzymes, which are crucial for the metabolism of various compounds in biological systems. The interaction between TFP and these enzymes can lead to the formation of reactive metabolites that may exhibit biological activity. For instance, studies have shown that TFP can undergo oxidative dehalogenation via cytochrome P450-mediated reactions, producing tetrafluorobenzoquinone as a primary product .

Peptide Synthesis

TFP has been utilized in the preparation of radioiodinated derivatives of phenylalanine. These derivatives are vital for peptide synthesis and radiolabeling applications in molecular imaging . The incorporation of TFP into peptide structures allows for enhanced stability and bioactivity.

Case Studies and Research Findings

-

Synthesis and Biological Activity :

A study highlighted the synthesis of a monoreactive form of TFP conjugated to HBED-CC (a chelator) for use in antibody labeling. The research demonstrated that the conjugation chemistry influenced the biological activity of the labeled antibodies significantly. Parameters such as pH and reaction time were optimized to enhance binding affinity to target proteins like the epidermal growth factor receptor (EGFR) . -

Toxicological Studies :

Toxicological assessments indicate that while TFP can cause skin irritation upon contact, it is generally considered safe when handled properly in laboratory settings. Its low toxicity profile makes it suitable for various applications in biochemical research . -

Pharmaceutical Applications :

TFP has been explored as an intermediate in the synthesis of novel therapeutic agents aimed at treating conditions such as inflammation and cancer. Its unique fluorinated structure contributes to the pharmacokinetic properties of these compounds .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of activated esters using 2,3,5,6-tetrafluorophenol (TFP)?

Methodological Answer: TFP is widely used to prepare sulfonated esters (e.g., STP esters) for bioconjugation. Key steps include:

- Carbodiimide-mediated coupling : React TFP with carboxylic acids using dicyclohexylcarbodiimide (DCC) or similar reagents in anhydrous organic solvents (e.g., THF, DMF) .

- Enhanced yields : Addition of N-hydroxysulfosuccinimide (NHSS) to the reaction buffer improves esterification efficiency .

- Purification : STP esters derived from TFP exhibit superior chromatographic separation compared to sulfosuccinimidyl esters, simplifying purification via reverse-phase chromatography .

Q. What physicochemical properties of TFP influence its reactivity in esterification reactions?

Methodological Answer:

- pKa value : TFP’s pKa (~5.3) enhances its nucleophilicity under mildly acidic conditions, favoring ester formation .

- Electron-withdrawing fluorine substituents : These groups stabilize the phenolate intermediate, increasing reactivity toward acylating agents like carboxylic acids .

- Solubility : TFP derivatives (e.g., STP esters) are water-soluble, enabling reactions in aqueous buffers .

Q. How does TFP compare to N-hydroxysuccinimide (NHS) in generating hydrolytically stable esters?

Methodological Answer:

- Stability : TFP esters exhibit longer half-lives (~2×) than NHS esters at pH 8, reducing premature hydrolysis during bioconjugation .

- Aminolysis efficiency : TFP esters react efficiently with primary amines under physiological conditions, making them suitable for protein labeling .

Advanced Research Questions

Q. How can TFP be applied in regioselective dearomatization reactions for synthesizing fluorinated cyclohexadienes?

Methodological Answer:

- Sigmatropic dearomatization : TFP reacts with electrophiles (e.g., piperidine) under optimized conditions to form cyclohexadiene derivatives via intermediate HF elimination. Key parameters include:

Q. What role does TFP play in improving radiochemical yields for fluorine-18 labeling?

Methodological Answer:

- Radiotracer synthesis : TFP esters of 6-fluoronicotinic acid are prepared via DCC-mediated coupling, achieving ~41% isolated yield for [18F]1.

- Stability : The electron-deficient aromatic ring of TFP enhances resistance to hydrolysis during purification and labeling of single-domain antibodies .

Q. How can TFP-based esters enhance the design of PROTAC molecules?

Methodological Answer:

- Capsule-based synthesis : TFP esters enable amine coupling without traditional coupling reagents (e.g., EDC/HATU), reducing immunogenicity risks.

- Automation : Pre-loaded TFP ester capsules simplify PROTAC assembly, with silica-supported scavengers removing byproducts (e.g., tetrafluorophenol) .

Q. What strategies mitigate conflicting data on TFP ester stability in aqueous vs. organic solvents?

Methodological Answer:

Properties

IUPAC Name |

2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYIIRLNRCVTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227695 | |

| Record name | 2,3,5,6-Tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-39-1 | |

| Record name | 2,3,5,6-Tetrafluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 769-39-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRAFLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNA118I5TG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.